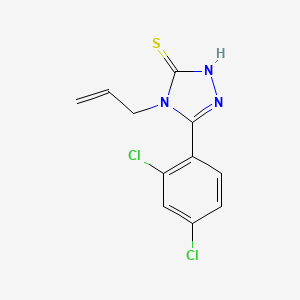
4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C11H9Cl2N3S. It has a molecular weight of 286.18 . This compound is part of a class of compounds known as 1,2,4-triazoles, which are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate. Hydrazinolysis of the resulting compound yielded a related 4-allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of “4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring is substituted at the 4-position with an allyl group and at the 5-position with a 2,4-dichlorophenyl group .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions . It can be used to modify proteins or peptides to study their interaction with other molecules, which is crucial for understanding cellular processes and disease mechanisms.
Antiviral Drug Development
The triazole ring present in the compound is a common motif in antiviral drugs . It can serve as a scaffold for developing new medications targeting viral infections such as HIV, hepatitis C, and respiratory syncytial virus (RSV).
Anti-Infective Agents
Due to its sulfur and nitrogen-containing heterocycle, it has potential applications as an anti-infective agent . It could be used to create drugs that combat bacterial, fungal, or protozoal infections that are resistant to current treatments.
Cancer Chemoprevention and Chemotherapy
Compounds with a 1,2,4-triazole ring have shown chemopreventive and chemotherapeutic effects on cancer . This compound could be investigated for its efficacy in preventing the onset of cancer or in treating existing cancers.
Synthesis of Bioactive Molecules
The compound can act as a building block for synthesizing a wide range of bioactive molecules. These molecules can have various applications, including as enzymatic inhibitors or receptor agonists/antagonists in medicinal chemistry .
Safety and Hazards
Future Directions
The future directions for research on “4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” and related compounds could include further investigation into their synthesis, chemical reactivity, and biological activity. Given the known biological activities of related 1,2,4-triazole compounds, there may be potential for the development of new pharmaceuticals based on these structures .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBCVRQTQJXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



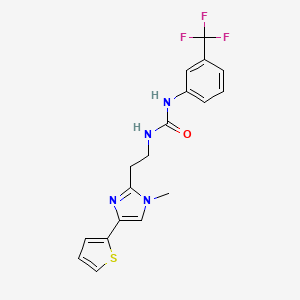
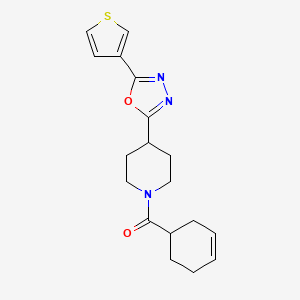

![1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine](/img/structure/B2591851.png)
![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)
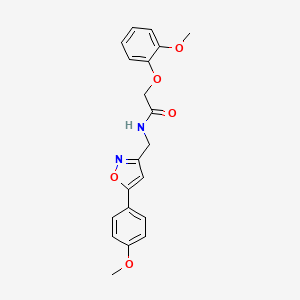
![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2591858.png)
![N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)
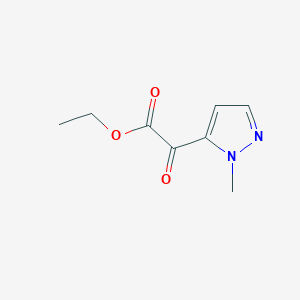

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2591866.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)